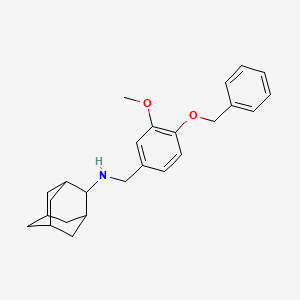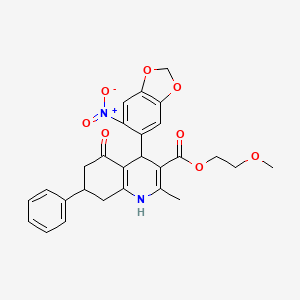![molecular formula C10H11N3O2 B12491939 1-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B12491939.png)
1-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Fenoximetil)-1,2,4-oxadiazol-5-il]metanamina es un compuesto orgánico que pertenece a la clase de los oxadiazoles. Los oxadiazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno, un átomo de oxígeno y dos átomos de carbono. Este compuesto particular presenta un grupo fenoximetil unido al anillo oxadiazol, lo que le confiere propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[3-(Fenoximetil)-1,2,4-oxadiazol-5-il]metanamina normalmente implica la ciclización de precursores adecuados en condiciones controladas. Un método común implica la reacción de una hidrazida con un ortoéster o un óxido de nitrilo para formar el anillo oxadiazol. El grupo fenoximetil se puede introducir mediante reacciones de sustitución nucleófila.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores automatizados y sistemas de flujo continuo para mantener un control preciso de las condiciones de reacción, como la temperatura, la presión y las concentraciones de reactivos.
Análisis De Reacciones Químicas
Tipos de reacciones
1-[3-(Fenoximetil)-1,2,4-oxadiazol-5-il]metanamina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el anillo oxadiazol en otras estructuras heterocíclicas.
Sustitución: El grupo fenoximetil se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila o electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una variedad diversa de derivados.
Aplicaciones Científicas De Investigación
1-[3-(Fenoximetil)-1,2,4-oxadiazol-5-il]metanamina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se ha estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación ha explorado su uso como un farmacóforo en el diseño de fármacos, particularmente para dirigirse a receptores o enzimas específicos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas, como materiales de alta energía y polímeros.
Mecanismo De Acción
El mecanismo de acción de 1-[3-(Fenoximetil)-1,2,4-oxadiazol-5-il]metanamina implica su interacción con objetivos moleculares específicos. El grupo fenoximetil puede mejorar la afinidad de unión a ciertos receptores o enzimas, lo que lleva a la modulación de las vías biológicas. Por ejemplo, puede actuar como un agonista o antagonista en sitios receptores específicos, influyendo en la señalización celular y la función.
Comparación Con Compuestos Similares
Compuestos similares
1,2,4-Oxadiazol: Una estructura básica de oxadiazol sin el grupo fenoximetil.
1,3,4-Oxadiazol: Otro regioisómero con diferentes posiciones de átomos de nitrógeno.
Fenoximetil 1,3-oxazol: Un compuesto similar con un anillo oxazol en lugar de un anillo oxadiazol.
Singularidad
1-[3-(Fenoximetil)-1,2,4-oxadiazol-5-il]metanamina es única debido a la presencia del grupo fenoximetil, que imparte propiedades químicas y biológicas distintas. Este grupo puede mejorar la reactividad y la afinidad de unión del compuesto, lo que lo convierte en un andamiaje valioso en el diseño de fármacos y la ciencia de los materiales.
Propiedades
Fórmula molecular |
C10H11N3O2 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C10H11N3O2/c11-6-10-12-9(13-15-10)7-14-8-4-2-1-3-5-8/h1-5H,6-7,11H2 |
Clave InChI |
VGBCZXPDRVSWCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC2=NOC(=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2,3-Dimethylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B12491856.png)
![7-(4-chlorophenyl)-5,8-dimethyl-10-(4-methylphenyl)-5,7,10,11-tetrahydro-6H-benzo[h]pyrazolo[3,4-b][1,6]naphthyridin-6-one](/img/structure/B12491857.png)
![1-{2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethyl}-3-phenylurea](/img/structure/B12491859.png)
![Ethyl 3-{[(2-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12491864.png)
![N-[(2-chlorophenyl)sulfonyl]-2-(furan-2-ylcarbonyl)hydrazinecarboxamide](/img/structure/B12491868.png)
methanone](/img/structure/B12491873.png)
![2-(4-Chlorophenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-thiazolidin-4-one](/img/structure/B12491875.png)

![Ethyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12491900.png)
![7-Amino-5-[4-(benzyloxy)phenyl]-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12491901.png)

![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12491915.png)
![ethyl 4-[(E)-(1-methyl-1H-pyrrol-2-yl)diazenyl]benzoate](/img/structure/B12491921.png)
![N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12491928.png)
